![molecular formula C10H12F2O B6592082 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol CAS No. 1820687-72-6](/img/structure/B6592082.png)
2-(3,5-Dimethylphenyl)-2,2-difluoroethanol
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Overview
Description
2-(3,5-Dimethylphenyl)-2,2-difluoroethanol, also known as DMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a colorless liquid that is soluble in water and has a molecular formula of C10H12F2O.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withTyrosine-protein kinase SYK . This protein plays a crucial role in immune cell signaling, making it a potential target for this compound.
Mode of Action
It’s worth noting that similar compounds have been used inSuzuki–Miyaura coupling reactions , which involve the formation of carbon-carbon bonds . This suggests that the compound may interact with its targets through bond formation or modification.
Biochemical Pathways
Boronic esters, like this compound, are often used in organic synthesis and can be converted into a broad range of functional groups .
Pharmacokinetics
Similar compounds have been noted for their stability, which could potentially influence their bioavailability .
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests it could facilitate the formation of carbon-carbon bonds, thereby influencing the structure and function of target molecules .
Action Environment
The action of 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-ol can be influenced by various environmental factors. For instance, the stability of similar boronic esters has been noted to be a challenge in certain conditions, such as in the presence of air and moisture . This suggests that the compound’s action, efficacy, and stability could be affected by environmental conditions.
Advantages and Limitations for Lab Experiments
2-(3,5-Dimethylphenyl)-2,2-difluoroethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol is soluble in water, which makes it easy to handle and use in various reactions. However, the limitations of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol include its potential toxicity and limited information on its biochemical and physiological effects.
Future Directions
There are several future directions for the research on 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol. One of the significant areas of research is the development of new synthetic methods for 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol. Additionally, more studies are needed to understand the biochemical and physiological effects of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol. Further research is also required to explore the potential applications of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol in various fields, including pharmaceuticals, agrochemicals, and natural products.
Conclusion:
In conclusion, 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol involves the reaction between 3,5-dimethylphenol and 2,2-difluoroethanol in the presence of a catalyst. 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol has been extensively studied for its potential applications in the synthesis of chiral compounds, pharmaceuticals, agrochemicals, and natural products. However, there is limited information available on the biochemical and physiological effects of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol. Further research is required to explore the potential applications and limitations of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol.
Synthesis Methods
The synthesis method of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol involves the reaction between 3,5-dimethylphenol and 2,2-difluoroethanol in the presence of a catalyst. This reaction leads to the formation of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol as a product. The yield of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol can be improved by using different catalysts and reaction conditions.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-2,2-difluoroethanol has been extensively studied for its potential applications in various fields. One of the significant applications of 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol is in the synthesis of chiral compounds. 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol can be used as a chiral auxiliary in asymmetric synthesis, which leads to the formation of chiral compounds with high enantiomeric purity. Additionally, 2-(3,5-Dimethylphenyl)-2,2-difluoroethanol has been used in the synthesis of various pharmaceuticals, agrochemicals, and natural products.
properties
IUPAC Name |
2-(3,5-dimethylphenyl)-2,2-difluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7-3-8(2)5-9(4-7)10(11,12)6-13/h3-5,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFMBEQCNVUXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CO)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-ol |
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